![molecular formula C24H29N3O3S B2380299 N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide CAS No. 433262-09-0](/img/structure/B2380299.png)
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide” is a compound that is part of the thiazole family . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of “N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide” involves several steps, starting from commercially available 1-adamantylamine. The amine is first reacted with 2-bromoacetyl bromide to form the corresponding amide. This intermediate is then reacted with thiourea to form the thiazole ring, and the resulting product is further reacted with butylamine to form "N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide". The final product is purified by column chromatography.Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 .Chemical Reactions Analysis
“N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide” activates AMPK by binding to the γ subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to its activation. AMPK activation by “N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide” results in the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).Applications De Recherche Scientifique
Anti-Dengue Virus Activity
The compound’s structural features are similar to known Dengue Virus (DENV) inhibitors, such as amantadine and benzsulfonamide derivatives . It has shown significant anti-DENV serotype 2 activity and low cytotoxicity . This suggests its potential use in the development of treatments for Dengue fever .
Synthesis of N-Aryl Derivatives
The compound can be used in the synthesis of N-aryl derivatives of adamantane-containing amines . The Chan–Lam reaction conditions were optimized for this synthesis, and the reactivity of the amines was found to strongly depend on their structure .
Structural Analysis and Molecular Modelling
The compound can be used in structural analysis and molecular modelling studies . These studies can provide insights into the compound’s interactions with other molecules and its potential effects on biological systems .
Cell Cycle Disruption
The compound has been associated with disruption of the cell cycle . This could have implications for its use in cancer research, where disrupting the cell cycle is a common strategy for inhibiting the growth of cancer cells .
Synthesis of Vinyl-Disubstituted Adamantanes
The compound can be used in the synthesis of vinyl-disubstituted adamantanes . These adamantanes can be used as nanowires to link semiconductor contact surfaces .
Fluorescent Ligand for NMDA Receptors
The compound can potentially be used as a fluorescent ligand for NMDA receptors . This could be useful in neuroscience research, where fluorescent ligands are often used to visualize the distribution and activity of receptors in the brain .
Orientations Futures
Thiazoles have emerged as a promising scaffold in medicinal chemistry and drug discovery research . In the future, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored . Furthermore, the development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths .
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an adamantyl group, which is known to interact with a variety of biological targets . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the presence of the adamantyl group, it is possible that the compound could interact with multiple pathways
Pharmacokinetics
The adamantyl group is known to enhance lipophilicity, which could potentially improve absorption and distribution . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s activity. Specific information on how these factors influence the action of this compound is currently unavailable .
Propriétés
IUPAC Name |
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c28-21(13-25-22(29)14-30-20-4-2-1-3-5-20)27-23-26-19(15-31-23)12-24-9-16-6-17(10-24)8-18(7-16)11-24/h1-5,15-18H,6-14H2,(H,25,29)(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRAVFWOGUNYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)NC(=O)CNC(=O)COC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2380216.png)
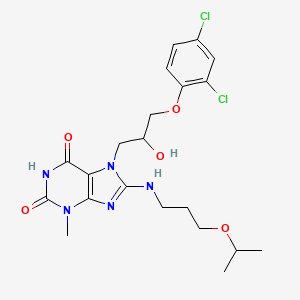
![N-[(2-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2380219.png)
![N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2380220.png)
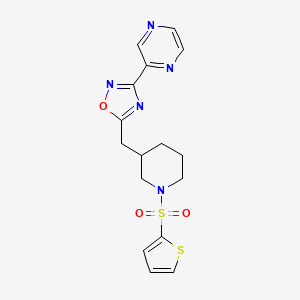
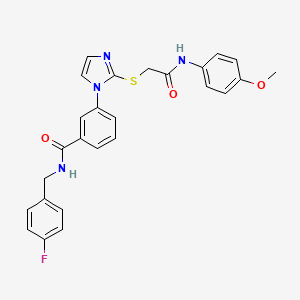
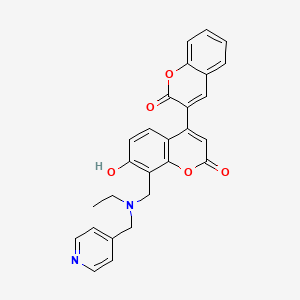
![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B2380227.png)
![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B2380231.png)
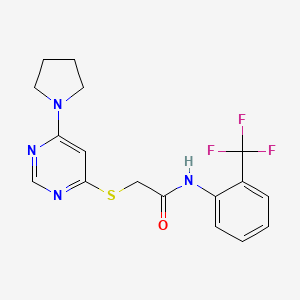
![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2380235.png)
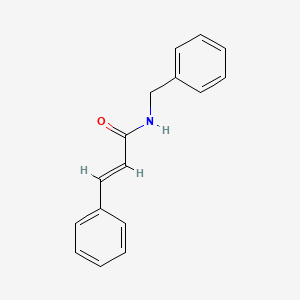
![4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2380238.png)
![4-[Cyano(hydroxy)methyl]benzonitrile](/img/structure/B2380239.png)